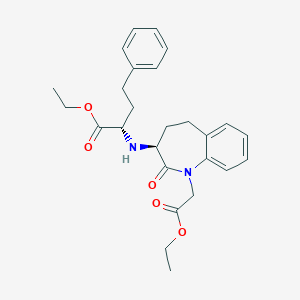

ベナゼプリルエチルエステル

概要

説明

Synthesis Analysis

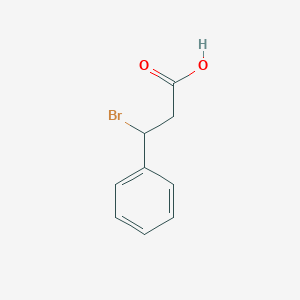

The synthesis of benazepril ethyl ester involves several key chemical reactions, primarily focusing on asymmetric synthesis techniques. A formal enantioselective synthesis employs an asymmetric aza-Michael addition as a pivotal step, utilizing L-homophenylalanine ethyl ester to prepare a key intermediate leading to benazepril HCl (Luoting Yu et al., 2006). Additionally, novel methods have been developed to prepare the benazepril precursor, optimizing reaction conditions and employing flash column chromatography for product separation (Kafssi Hassan et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of benazepril ethyl ester and its interactions provides insight into its chemical behavior. Multi-spectroscopic approaches, including fluorescence and absorption spectroscopy, have been used to study the interaction between benazepril and biological molecules like bovine serum albumin, revealing the nature of binding affinity and the role of hydrogen bonding (Bao-li Wang et al., 2019).

Chemical Reactions and Properties

The chemical reactions pivotal to benazepril ethyl ester's synthesis include asymmetric reductions and bioreductive reactions utilizing catalysts like baker's yeast for enantioselective synthesis. The use of convertible isocyanides for the synthesis in shorter reaction times has also been noted (Bhushan B. Borase et al., 2021).

Physical Properties Analysis

The physical properties of benazepril ethyl ester, such as solubility, optical activity, and its crystalline form, are essential for its formulation and efficacy as a medication. A comprehensive profile includes analysis through thermal methods, X-ray powder diffraction, and spectroscopy to understand its stability and behavior under different conditions (F. Belal et al., 2005).

Chemical Properties Analysis

The chemical properties of benazepril ethyl ester, including its reactivity under stress conditions, have been studied to ensure the drug's safety and efficacy. Characterization of stress degradation products using hyphenated techniques like LC-MS and LC-NMR helps in understanding its stability profile and the identification of potential degradation products (Mallikarjun Narayanam et al., 2013).

科学的研究の応用

ベナゼプリル塩酸塩の合成

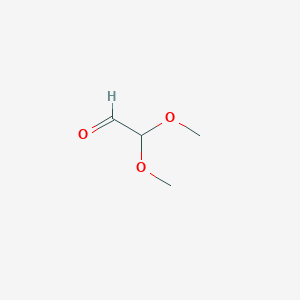

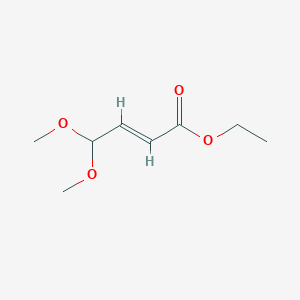

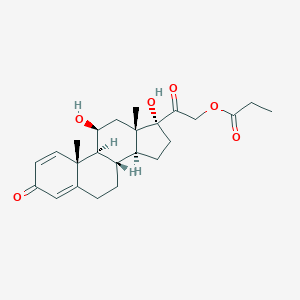

ベナゼプリルエチルエステルは、高血圧治療に用いられる強力なアンジオテンシン変換酵素(ACE)阻害剤であるベナゼプリル塩酸塩の合成における重要な中間体です。新規アプローチでは、トリフルオロエタノール中でのウギ3成分反応が用いられ、より効率的な合成プロセスが可能になります。この方法は、変換可能なイソシアニドを用いて目的の第二アミドを生成し、続いて加水分解およびエステル化してエチルエステルを生成します .

不斉アザ・マイケル反応

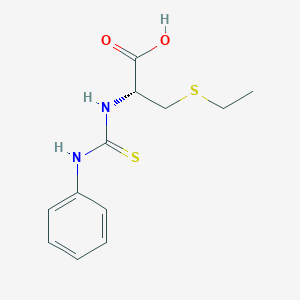

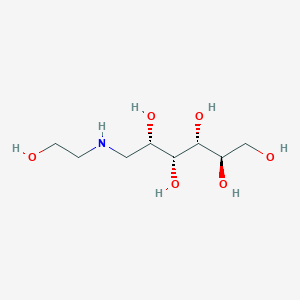

この化合物は、ベナゼプリル塩酸塩の正式合成における重要なステップである不斉アザ・マイケル反応において重要な役割を果たしています。この反応には、L-ホモフェニルアラニンエチルエステルをニトロフェニルオキソブテン酸メチルエステルに付加させる反応が含まれ、これはベナゼプリル塩酸塩の製造に不可欠なキラル中間体を生成します .

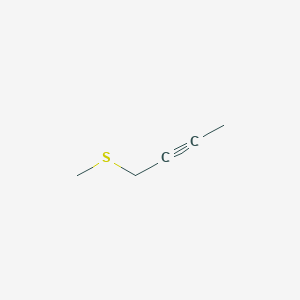

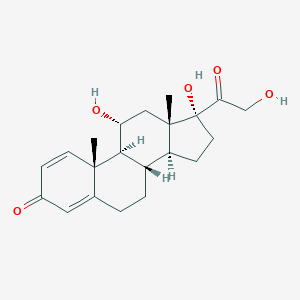

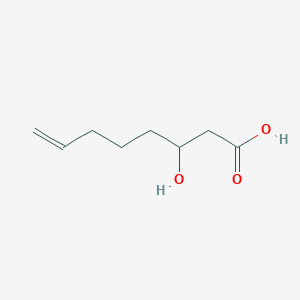

ACE阻害剤の生体還元的調製

ベナゼプリルエチルエステルは、ACE阻害剤の生体還元的調製にも関与しています。ベナゼプリルを含むいくつかのACE阻害剤の製造に不可欠な、® - 2 - ヒドロキシ - 4 - フェニルブタン酸エステル(OPBE)として知られるキラルアルコールのクラスの前駆体として役立ちます .

作用機序

Target of Action

Benazepril ethyl ester is a prodrug that primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .

Pharmacokinetics

Benazepril ethyl ester exhibits typical pharmacokinetic properties of ACE inhibitors. It is highly protein-bound in the plasma . The compound is metabolized primarily in the liver, where it is converted into its active form, benazeprilat . Both benazepril and benazeprilat are conjugated to glucuronic acid prior to urinary excretion .

Action Environment

The action of benazepril ethyl ester can be influenced by various environmental factors. For instance, the efficiency of its conversion into benazeprilat can be affected by the liver’s metabolic activity, which can vary based on factors such as age, liver disease, and the presence of other medications . Furthermore, its efficacy and stability can be influenced by factors such as diet, particularly salt intake, as well as patient adherence to medication regimens .

Safety and Hazards

The safety data sheet for benazepril, a related compound, advises against ingestion, inhalation, and dermal contact . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of a spill or leak, it advises evacuating personnel to safe areas and keeping people away from and upwind of the spill/leak .

将来の方向性

The synthesis of benazepril hydrochloride, a related compound, using an Ugi three-component reaction in shorter reaction times using cheaper starting materials with good yields has been described . This novel and concise synthesis method could potentially be applied to the synthesis of benazepril ethyl ester in the future .

特性

IUPAC Name |

ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPNCAYTOLXSEG-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145665 | |

| Record name | Benazepril ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103129-58-4 | |

| Record name | Benazepril ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53IWT5YZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

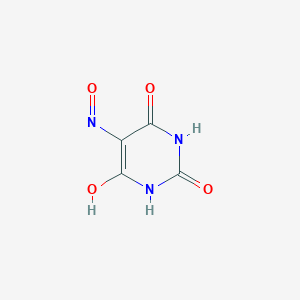

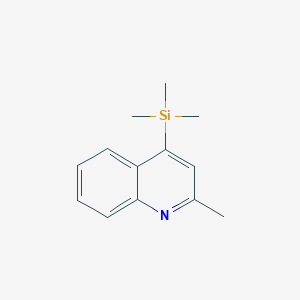

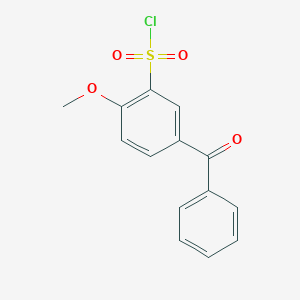

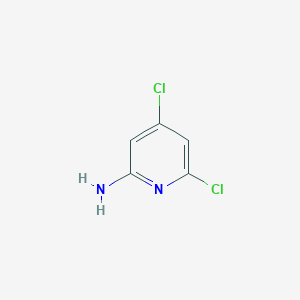

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)